molecular formula C9H14N2O3S B7154111 N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide

Cat. No.: B7154111
M. Wt: 230.29 g/mol
InChI Key: QJOMYRACDCIFIK-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the oxazole ring, and a methanesulfonamide group.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(15(2,12)13)6-9-10-5-8(14-9)7-3-4-7/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMYRACDCIFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=C(O1)C2CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide typically involves the following steps:

  • Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.

  • Methanesulfonamide Formation: The methanesulfonamide group can be introduced through the reaction of the oxazole derivative with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylmethanesulfonamide can be compared with other similar oxazole derivatives, such as:

  • 5-cyclopropyl-1,3-oxazole-2-carboxamide

  • N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]methanesulfonamide

  • (5-cyclopropyl-1,3-oxazol-2-yl)methyl: amine dihydrochloride

These compounds share structural similarities but may differ in their functional groups and biological activities. This compound is unique in its combination of the cyclopropyl group and the methanesulfonamide group, which contributes to its distinct properties and applications.

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